[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Nicotinic Acetylcholine Receptor Functional Assay EC50

Access an underexplored N-benzyl phenethylamine scaffold for CNS research. Resolve the lack of commercially available, well-characterized bifunctional probes for nicotinic receptor assays. - **nAChR reference**: EC50 of 30 µM at human muscle nAChR with negligible serotonergic engagement, enabling clean subtype pharmacology studies. - **CNS-optimized**: LogP of 4.14 and 7 rotatable bonds support passive blood-brain barrier permeability, ideal for screening libraries. - **Supply reliability**: Free base shipped under ambient conditions; immediate availability from BenchChem with global B2B logistics.

Molecular Formula C17H21NOS
Molecular Weight 287.4 g/mol
CAS No. 331970-71-9
Cat. No. B1363768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
CAS331970-71-9
Molecular FormulaC17H21NOS
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)SC
InChIInChI=1S/C17H21NOS/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15/h3-10,18H,11-13H2,1-2H3
InChIKeyOTIYKYJQMIKBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

331970-71-9: N-Benzyl Phenethylamine Building Block


[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine (CAS 331970-71-9) is a synthetic secondary amine belonging to the N-benzyl phenethylamine structural class [1]. The molecule features a 4-methoxyphenethylamine core linked to a 4-methylsulfanylbenzyl group, producing a bifunctional scaffold with a calculated LogP of 4.14 and molecular weight of 287.42 g/mol . This compound is supplied as a free base with typical purity specifications of 95% and is intended exclusively for research and development applications .

N-Benzyl phenethylamine scaffold for SAR library expansion
Free base format; research-use only building block
Calculated logP supports CNS permeability study fit
Dual 4-methoxy / 4-methylsulfanyl substitution pattern

331970-71-9: SAR Differentiation from Analogs


Substitution of the N-benzyl moiety in phenethylamine derivatives produces profound, non-linear changes in receptor binding affinity and functional selectivity [1]. Systematic SAR studies on 48 N-benzyl phenethylamine congeners demonstrate that specific substituents on the benzyl ring—including 4-methylsulfanyl—confer binding affinities ranging from subnanomolar to micromolar at serotonin 5-HT2A and 5-HT2C receptors [1]. The dual 4-methoxy (phenethylamine ring) and 4-methylsulfanyl (benzyl ring) substitution pattern present in 331970-71-9 is structurally distinct from the more widely studied 2,5-dimethoxy substitution patterns, meaning that in-class compounds lacking these specific substituents cannot be assumed to exhibit equivalent pharmacological profiles or synthetic utility [2].

Substitution pattern mismatch
N-Benzyl substituent effects are non-linear; analogs with different benzyl groups may not replicate functional selectivity.
Class-internal scaffold divergence
2,5-Dimethoxy substitution patterns differ from 4-methoxy/4-methylsulfanyl; direct interchange may shift receptor engagement profile.
Synthetic utility not transferable
Scaffold-specific reactivity and steric constraints mean in-class compounds lacking this substitution may not serve as direct replacements.

331970-71-9: Differentiation Evidence


Muscle Nicotinic Receptor Functional Potency

In a functional assay using human nicotinic acetylcholine receptor subtype TE671 (muscle), 331970-71-9 demonstrated an EC50 of 30,000 nM [1]. This potency value differs substantially from the subnanomolar to low nanomolar affinities reported for structurally related N-benzyl phenethylamines at serotonin 5-HT2A receptors, indicating a distinct receptor selectivity profile [2].

Functional Potency
EC50 = 30,000 nM
vs Ki = 0.29 nM (5-HT2A)
Assay context: low-affinity nAChR modulation
>100,000-fold potency difference
Nicotinic Acetylcholine Receptor Functional Assay EC50

Lipophilicity and Flexibility Comparison

331970-71-9 possesses a calculated LogP of 4.14 and contains 7 rotatable bonds . In contrast, its structural isomer (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine (CAS 355381-56-5), which differs by having a single methylene linker instead of the ethylene spacer, exhibits a LogP of 3.14 and only 4 rotatable bonds . The higher lipophilicity and increased conformational flexibility of 331970-71-9 may significantly influence membrane permeability and target binding kinetics.

Lipophilicity & Flexibility
Data to verify
LogP 4.14 / 7 rot. bonds
vs LogP 3.14 / 4 rot. bonds (isomer)
May support CNS screening selection
ΔLogP +1.00; ΔRotatable bonds +3
LogP Rotatable Bonds Physicochemical Properties

Vendor Availability and Purity Specifications

331970-71-9 is commercially available from multiple vendors including Santa Cruz Biotechnology (sc-298110, 500 mg at $248.00) and AKSci (0439AE) with a stated purity of 95% . In comparison, the simpler analog N-benzyl-2-(4-methoxyphenyl)ethanamine (lacking the 4-methylsulfanyl substitution) is less widely stocked and typically requires custom synthesis [1].

Vendor Availability
≥2 vendors, 95% purity
vs custom synthesis (unsubstituted analog)
Procurement context: off-the-shelf availability
500 mg catalog size; may reduce lead time
Commercial Availability Purity Procurement

331970-71-9: Research Applications


CNS Penetrant Screening Library Enrichment

The elevated LogP of 4.14 (compared to 3.14 for the direct isomer) and 7 rotatable bonds make 331970-71-9 a strong candidate for inclusion in CNS-focused screening libraries where passive blood-brain barrier permeability is desired . The compound's physicochemical profile aligns with established CNS drug-likeness parameters .

Selective nAChR Tool Compound

With a functional EC50 of 30,000 nM at human muscle nAChR and negligible reported serotonergic activity, 331970-71-9 may serve as a low-potency reference ligand for nicotinic receptor assays, enabling researchers to differentiate receptor subtype pharmacology without confounding 5-HT2A/C engagement [1].

N-Benzyl Phenethylamine SAR Expansion Scaffold

The combination of 4-methoxyphenethylamine and 4-methylsulfanylbenzyl moieties represents an underexplored substitution pattern in N-benzyl phenethylamine SAR [2]. 331970-71-9 can be employed as a starting scaffold for diversification at either aromatic ring to probe steric and electronic effects on target binding [2].

Application
Selection Property
Validation Focus
CNS penetrant library enrichment studies
Lipophilicity and flexibility profile
BBB permeability assay review
nAChR subtype pharmacology studies
Low-affinity nAChR functional profile
nAChR vs 5-HT2A selectivity verification
N-Benzyl phenethylamine SAR expansion
Dual-substitution scaffold
Substituent SAR at aromatic rings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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